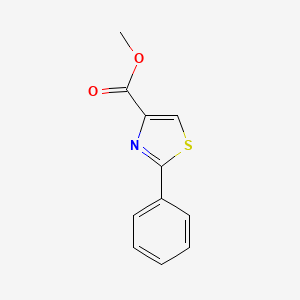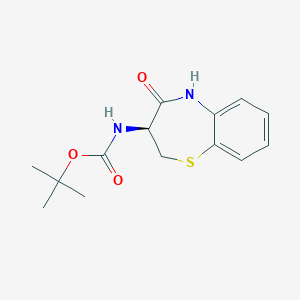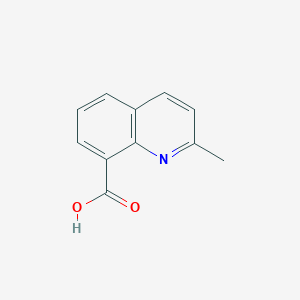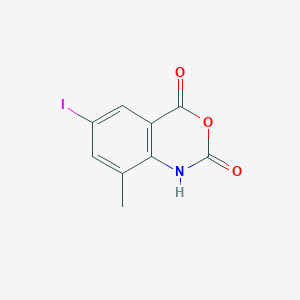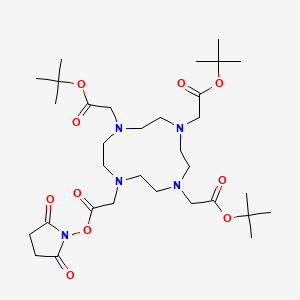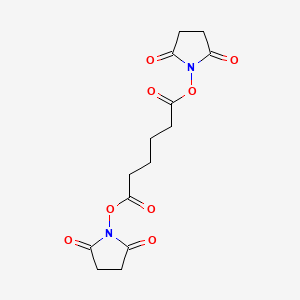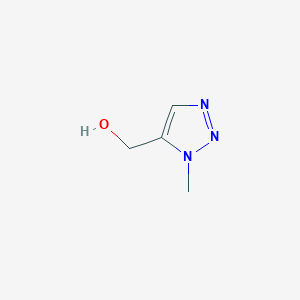
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol
Descripción general
Descripción
“(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” is an organic compound with the CAS Number: 77177-12-9 . It has a molecular weight of 113.12 . The compound is typically stored at room temperature and has a physical form of oil .
Synthesis Analysis
The synthesis of similar 1H-1,2,3-triazole analogs has been achieved via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The starting material, (S)-(-) ethyl lactate, underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .
Molecular Structure Analysis
The InChI Code of “(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” is 1S/C4H7N3O/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3 . This indicates the presence of a methyl group attached to the 1H-1,2,3-triazol-5-yl moiety and a methanol group .
Physical And Chemical Properties Analysis
“(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” is an oil-like substance that is stored at room temperature . It has a molecular weight of 113.12 .
Aplicaciones Científicas De Investigación
Anticancer Activity
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol and its derivatives have been explored for their potential anticancer activities. Notably, aziridine-1,2,3-triazole hybrid derivatives, synthesized from these compounds, have shown significant efficacy against human leukemia and hepatoma cells (Dong, Wu, & Gao, 2017). This highlights the compound's potential as a basis for developing new anticancer agents.
Catalysis and Organic Synthesis
The compound has also been utilized in catalysis, particularly in facilitating Huisgen 1,3-dipolar cycloadditions. A study revealed the synthesis of a highly active catalyst based on the tris(triazolyl)methanol-Cu(I) structure, which proved efficient under various conditions, including in water and neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009). Such applications demonstrate the compound's versatility in synthetic chemistry.
Corrosion Inhibition
Another significant application is in the field of corrosion science. Derivatives of 1-Methyl-1H-1,2,3-triazol-5-yl)methanol have been studied as corrosion inhibitors for mild steel in acidic media. Research indicates that these compounds exhibit strong interaction with steel surfaces, leading to effective corrosion protection(Ma, Qi, He, Tang, & Lu, 2017). This suggests their potential use in industrial settings where corrosion resistance is crucial.
Photophysical Properties
Furthermore, the photophysical properties of certain derivatives have been explored. For instance, studies on chloroquinoline based chalcones containing 1,2,3-triazole moiety, synthesized from such compounds, have shown unique absorbance and fluorescence spectra in methanol (Singh, Sindhu, & Khurana, 2015). These findings open avenues for their application in photophysical and photochemical research.
Molecular Structure Analysis
Additionally, the molecular structures of various derivatives have been characterized using techniques like X-ray diffraction and NMR spectroscopy. This structural analysis is crucial for understanding the compound's chemical properties and potential applications in various fields (Dong, Huo, 2009).
Safety And Hazards
Direcciones Futuras
The future directions for “(1-Methyl-1H-1,2,3-triazol-5-yl)methanol” and similar compounds could involve further exploration of their potential as enzyme inhibitors . The development of new series of triazole derivatives as good inhibitors against enzymes like carbonic anhydrase-II has been suggested .
Propiedades
IUPAC Name |
(3-methyltriazol-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-4(3-8)2-5-6-7/h2,8H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDJWMWMVUIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90505832 | |
| Record name | (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-1H-1,2,3-triazol-5-yl)methanol | |
CAS RN |
77177-12-9 | |
| Record name | (1-Methyl-1H-1,2,3-triazol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90505832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-1,2,3-triazol-5-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



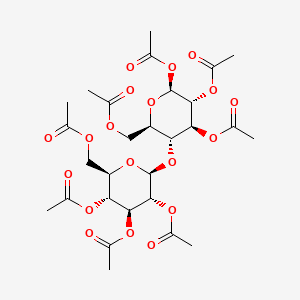
![6,7-Dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-ylamine](/img/structure/B1313721.png)
